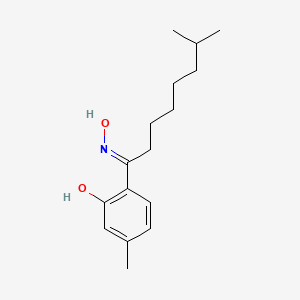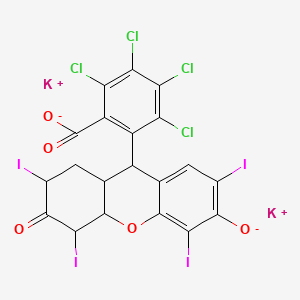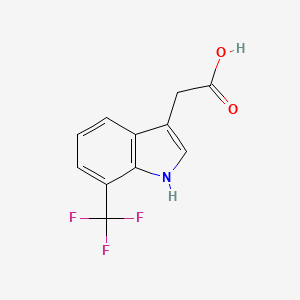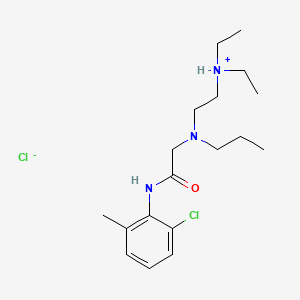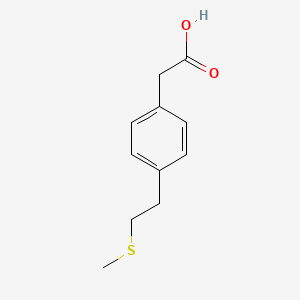
4-(Methylthio)ethyl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylthio)ethyl phenylacetate is an organic compound with the molecular formula C11H14O2S. It is an ester derivative of phenylacetic acid, where the phenylacetic acid moiety is substituted with a 4-(methylthio)ethyl group. This compound is known for its distinct aromatic properties and is used in various applications, including fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)ethyl phenylacetate typically involves the esterification of phenylacetic acid with 4-(methylthio)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
C6H5CH2COOH+HSCH2CH2OHH2SO4C6H5CH2COOCH2CH2SCH3+H2O
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products. The use of environmentally friendly solvents and catalysts is also considered to reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylthio)ethyl phenylacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the 4-(methylthio)ethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(Methylthio)ethyl phenylmethanol.
Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl ring
Wissenschaftliche Forschungsanwendungen
4-(Methylthio)ethyl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance and flavor industries due to its aromatic properties
Wirkmechanismus
The mechanism of action of 4-(Methylthio)ethyl phenylacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and 4-(methylthio)ethanol, which can then participate in further biochemical pathways. The sulfur atom in the 4-(methylthio)ethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl phenylacetate: An ester of phenylacetic acid with a methyl group instead of a 4-(methylthio)ethyl group.
Ethyl phenylacetate: An ester of phenylacetic acid with an ethyl group.
Butyl phenylacetate: An ester of phenylacetic acid with a butyl group.
Uniqueness
4-(Methylthio)ethyl phenylacetate is unique due to the presence of the 4-(methylthio)ethyl group, which imparts distinct chemical and biological properties. The sulfur atom in the 4-(methylthio)ethyl group can participate in unique chemical reactions, such as oxidation to sulfoxides and sulfones, which are not possible with other similar esters .
Eigenschaften
CAS-Nummer |
1093758-90-7 |
|---|---|
Molekularformel |
C11H14O2S |
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
2-[4-(2-methylsulfanylethyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H14O2S/c1-14-7-6-9-2-4-10(5-3-9)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
RFKXJWFGBASOKX-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC1=CC=C(C=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



